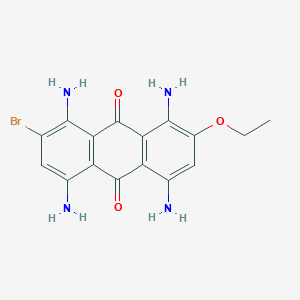
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H15N3O·HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-ylpyridin-3-yl)methanamine typically involves the reaction of morpholine with 4-[3-(azidomethyl)-2-pyridinyl] compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(2-morpholin-4-ylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
科学研究应用
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of (2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
- (2-morpholin-4-yl)pyridin-3-amine hydrochloride
- 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
- 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-ylmethanamine
Uniqueness
Compared to similar compounds, (2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride exhibits unique properties such as higher stability and specific binding affinities, making it particularly useful in certain research applications. Its unique structure allows for versatile chemical modifications, enhancing its utility in various fields of study .
属性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC 名称 |
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;/h1-3H,4-8,11H2;1H |
InChI 键 |
ZDXMNQHHLOBSRO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
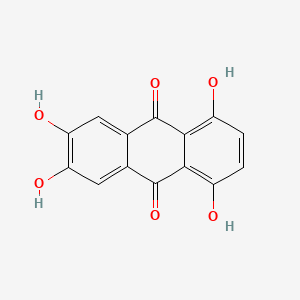
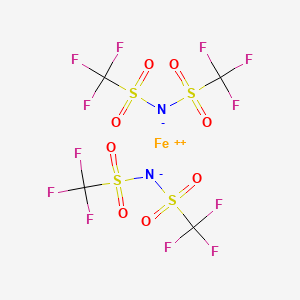
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)


![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
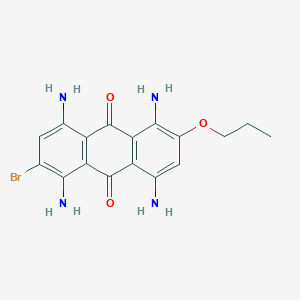
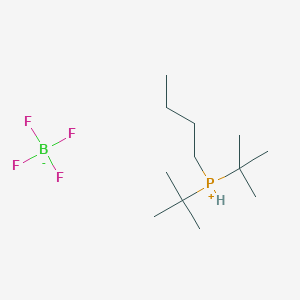
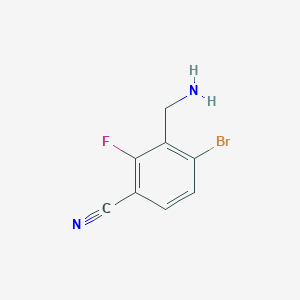
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
